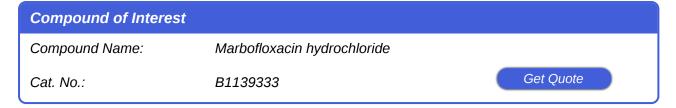


Physicochemical Properties of Marbofloxacin Hydrochloride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of marbofloxacin, with a specific focus on its hydrochloride salt where information is available. Marbofloxacin is a synthetic, third-generation fluoroquinolone antibiotic with a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] It is widely used in veterinary medicine to treat a variety of infections. Understanding its physicochemical properties is crucial for formulation development, quality control, and ensuring its therapeutic efficacy and safety.

Chemical and Physical Properties

Marbofloxacin hydrochloride is the salt form of marbofloxacin, which is expected to exhibit different solubility and potentially other physicochemical characteristics compared to the free base. While much of the available literature focuses on the marbofloxacin base, this guide will present the available data for both forms and clarify the distinctions.

Table 1: General Chemical Properties of Marbofloxacin and Marbofloxacin Hydrochloride



Property	Marbofloxacin	Marbofloxacin Hydrochloride
Chemical Name	9-fluoro-2,3-dihydro-3-methyl- 10-(4-methyl-1-piperazinyl)-7- oxo-7H-pyrido[3,2,1-ij][2][3] [4]benzoxadiazine-6-carboxylic acid	9-fluoro-2,3-dihydro-3-methyl- 10-(4-methyl-1-piperazinyl)-7- oxo-7H-pyrido[3,2,1-ij][2][3] [4]benzoxadiazine-6-carboxylic acid hydrochloride
Molecular Formula	C17H19FN4O4	C17H19FN4O4·HCl
Molecular Weight	362.36 g/mol	398.82 g/mol
Appearance	Pale yellow crystalline powder	Data not available (expected to be a crystalline solid)
CAS Number	115550-35-1	115551-26-3

Table 2: Physicochemical Data of Marbofloxacin

Note: The following data primarily pertains to the marbofloxacin free base, as specific experimental values for the hydrochloride salt are not readily available in the cited literature.

Property	Value
Melting Point	268-269 °C (with decomposition)[2][5]
рКа	pKa ₁ : 5.38 (carboxylic acid) pKa ₂ : 6.16 (piperazinyl group)[6][7]
UV λmax	217, 304 nm[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. As a salt, **marbofloxacin hydrochloride** is expected to have higher aqueous solubility compared to its free base.

Table 3: Solubility of Marbofloxacin



Solvent	Solubility
Water	Soluble[7][8]
Phosphate-Buffered Saline (PBS, pH 7.2)	~5 mg/mL[3]
Ethanol	Slightly soluble (~1 mg/mL)[3]
Methanol	Very soluble[8]
Dimethyl Sulfoxide (DMSO)	~25 mg/mL[3], ≥6.2 mg/mL[9]
Dimethylformamide (DMF)	~30 mg/mL[3]

Note: A patent application suggests that the formation of the hydrochloride salt significantly enhances water solubility, with formulations achieving concentrations from 10 mg/mL to 500 mg/mL, though this is for a formulated product and not the pure API under standard conditions. [10]

Stability

Stability studies are essential to ensure the quality, safety, and efficacy of a drug substance. Marbofloxacin is susceptible to degradation under certain stress conditions.

Forced degradation studies on marbofloxacin have shown that it degrades under acidic, alkaline, oxidative, and photolytic conditions.[10][11] Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are crucial for separating and quantifying marbofloxacin from its degradation products.[12]

Spectroscopic Characteristics

Spectroscopic analysis is vital for the identification and quantification of marbofloxacin.

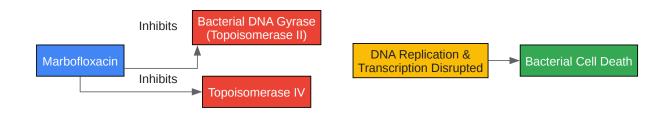
- UV-Vis Spectroscopy: Marbofloxacin exhibits maximum absorbance (λmax) at approximately 217 nm and 304 nm.[3] Derivative UV spectrophotometry can also be employed for its determination.[4]
- Infrared (IR) Spectroscopy: The FTIR spectrum of fluoroquinolones shows characteristic peaks corresponding to their functional groups. For marbofloxacin, these would include



vibrations for the carboxylic acid (O-H and C=O stretching), the quinolone ring system, and the piperazine moiety.

Mechanism of Action

Marbofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. Inhibition of these enzymes leads to a cascade of events culminating in bacterial cell death.



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Caption: Simplified mechanism of action of marbofloxacin.

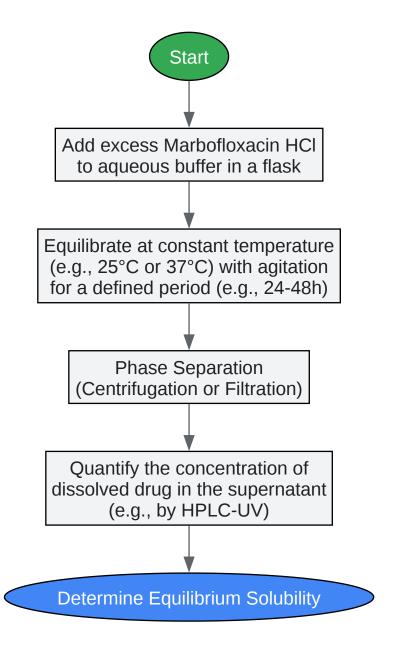
Experimental Protocols

Detailed and standardized experimental protocols are necessary for the accurate determination of physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.





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Caption: Workflow for the shake-flask solubility determination.

Methodology:

- Preparation: Prepare a series of aqueous buffers with different pH values (e.g., in the range of 1.2 to 7.5) to determine the pH-solubility profile.
- Addition of Compound: Add an excess amount of marbofloxacin hydrochloride to a known volume of each buffer in a sealed flask. The presence of undissolved solid should be visible.

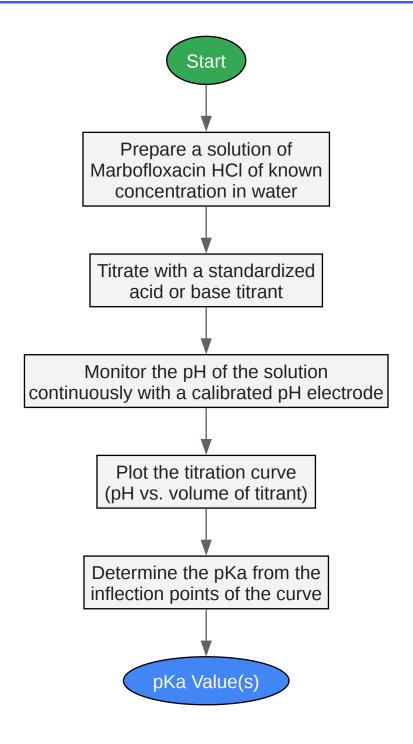


- Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- Quantification: Analyze the clear supernatant to determine the concentration of dissolved marbofloxacin hydrochloride using a validated analytical method, such as HPLC-UV.
- Reporting: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable compounds.





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Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

• Instrument Calibration: Calibrate the pH meter using standard buffers.



- Sample Preparation: Prepare a solution of marbofloxacin hydrochloride of a known concentration in purified water.
- Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa values.
- Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For polyprotic substances like marbofloxacin, multiple inflection points may be observed.

Conclusion

This technical guide has summarized the key physicochemical properties of **marbofloxacin hydrochloride**, providing a valuable resource for researchers and professionals in drug development. While there is a notable gap in the literature regarding specific experimental data for the hydrochloride salt, the provided information on the marbofloxacin base, along with standardized experimental protocols, offers a strong foundation for further investigation and formulation activities. The enhanced aqueous solubility of the hydrochloride salt is a key characteristic that can be leveraged in the development of various dosage forms. Further studies to definitively determine the melting point, pKa, and solubility profile of **marbofloxacin hydrochloride** are recommended to complete its physicochemical characterization.

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